molecular formula C7H8BrNO2 B8811654 (5-Bromo-6-methoxypyridin-2-yl)methanol

(5-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No.: B8811654
M. Wt: 218.05 g/mol
InChI Key: IPYSYFWGLWUGKV-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxypyridin-2-yl)methanol (CAS: 1206776-83-1) is a brominated pyridine derivative with a methoxy group at position 6 and a hydroxymethyl group at position 2. Its molecular weight is 218.05 g/mol, and it is listed with a purity of ≥95% .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-3,10H,4H2,1H3

InChI Key

IPYSYFWGLWUGKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The compound is compared to pyridine derivatives with analogous functional groups but differing substituent positions or halogens. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Weight (g/mol) Substituents (Positions) Key Properties Availability
(5-Bromo-6-methoxypyridin-2-yl)methanol 1206776-83-1 218.05 Br (5), OCH3 (6), CH2OH (2) Purity ≥95% Discontinued
(6-Bromo-5-methoxypyridin-2-yl)methanol 905562-91-6 218.05 Br (6), OCH3 (5), CH2OH (2) - Available (1g–25g)
(6-Bromo-pyridin-2-yl)methanol 33674-96-3 188.02 Br (6), CH2OH (2) mp: 34–39°C; bp: 246°C Available (1g–5g)
(6-Methoxypyridin-2-yl)methanol - 139.15* OCH3 (6), CH2OH (2) - Listed
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol - 208.04* Cl (3,6), OCH3 (5), CH2OH (2) - Listed

*Calculated molecular weights based on standard atomic masses where data was absent in evidence.

Key Differences and Implications

Positional Isomerism: The target compound and (6-Bromo-5-methoxypyridin-2-yl)methanol are positional isomers, differing in bromine and methoxy group placement. This affects electronic distribution and reactivity. For instance, bromine at position 5 may influence regioselectivity in Suzuki-Miyaura couplings compared to position 6 .

Functional Group Simplification: (6-Methoxypyridin-2-yl)methanol lacks bromine, making it less versatile for halogen-mediated reactions but more suitable as a precursor for non-halogenated derivatives .

Physical Properties: (6-Bromo-pyridin-2-yl)methanol has a lower molecular weight (188.02 vs. 218.05) and defined melting/boiling points, suggesting differences in crystallinity and solubility compared to the target compound .

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